3-Nitroisatoic anhydride

Descripción general

Descripción

3-Nitroisatoic anhydride is a chemical compound used in various scientific research . It is part of the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) reagents used for the analysis of local nucleotide dynamics in RNA .

Synthesis Analysis

SHAPE reagents, including 3-Nitroisatoic anhydride, are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . The most common SHAPE reagent, 1-methyl-7-nitroisatoic anhydride (1M7), is a more electrophilic derivative of NMIA with shorter reaction times .Chemical Reactions Analysis

SHAPE reagents, including 3-Nitroisatoic anhydride, are used to modify the backbone of conformationally dynamic nucleotides, read out by truncations during reverse transcription (RT) to identify adduct locations and quantify their relative abundances .Aplicaciones Científicas De Investigación

RNA SHAPE-MaP Chemistry

1M7 is a reagent used in RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) experiments . This technique allows for the analysis of RNA secondary structures at single nucleotide resolution in less than 70 seconds .

Analysis of RNA Secondary and Tertiary Structures

The reactivity of the ribose backbone can be exploited if it is not engaged in secondary or tertiary interactions, such as duplexes, Hoogsteen base-pairing, or RNA triple helices . The 2ʹ OH group is reacted with an electrophilic probe, N-methylisatoic anhydride (NMIA), to form a SHAPE adduct .

RNA G-Quadruplexes

At the example of RNA G-quadruplexes, it is highlighted how an array of probing techniques can be combined to study a specific RNA structural motif in vitro and in vivo .

RNA Folding Mechanisms

Determining RNA structure is challenging as an RNA of a given nucleotide sequence can adopt multiple low-energy states, with the preferred conformation being dependent on protein binding, ionic environment, nucleobase modifications, and other cellular conditions . Thus, the analysis of RNA structure and mechanisms of RNA folding are crucial to understand the fascinating cellular functions and regulation of RNAs .

RNA-Protein Interactions

SHAPE reagents like 1M7 can be used to detect RNA-protein interactions in living cells .

RNA Function and Biogenesis

Long noncoding RNAs (lncRNAs) are regulators of RNA function and biogenesis. To perform their diverse functions, RNAs must fold into their native structures in a cellular environment . Hydrogen bonds from base-pairing and π-stacking of the aromatic ring bases define the RNA secondary structure elements . Long-range interactions to the sugar-phosphate backbone and between distant bases are crucial for tertiary structure .

Mecanismo De Acción

Target of Action

The primary targets of 3-Nitroisatoic anhydride are RNA molecules . It is used in the study of RNA structures, including riboswitches, small bacteriophage, bacterial, and eukaryotic mRNAs, and the RNA genomes of complete human viruses .

Mode of Action

3-Nitroisatoic anhydride is a type of SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) reagent . These reagents are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This modification allows for the mapping of structural features of nucleic acids .

Biochemical Pathways

The action of 3-Nitroisatoic anhydride affects the biochemical pathways involved in RNA folding . The compound helps to define the structure of an RNA molecule, which is crucial for understanding its mechanism of action . The RNA folding space is vast, and a multitude of cellular factors play a key role in regulating RNA folding in the context of the living cell .

Pharmacokinetics

It is known that the compound is used in vitro and in vivo to probe rna structures . It is suggested that the compound has an increased ability to permeate biological membranes, particularly in bacteria .

Result of Action

The result of the action of 3-Nitroisatoic anhydride is the modification of the RNA backbone. This modification allows for the identification of adduct locations and the quantification of their relative abundances . The data derived from these modifications can be used to drive RNA structure prediction .

Action Environment

The action of 3-Nitroisatoic anhydride can be influenced by various environmental factors. For instance, the compound’s ability to permeate biological membranes can be affected by the characteristics of these membranes . Additionally, the compound’s efficacy in probing RNA structures can vary in different cell lines .

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrophthalic anhydride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

SHAPE reagents, including 3-Nitroisatoic anhydride, have been extensively characterized and validated by examining their reactivity on multiple RNAs of known structure . Recent efforts have focused on improving SHAPE modification and adduct detection efficiency, especially in living cells . Additional SHAPE reagents with long half-lives have been proposed . The future development of SHAPE reagents will likely focus on increasing the throughput and scope of SHAPE experiments by replacing or supplementing the adduct detection step with methods integrated with massively parallel sequencing .

Propiedades

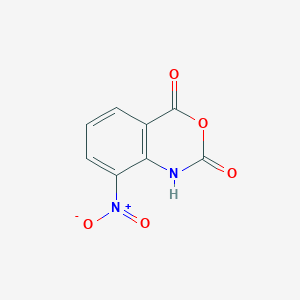

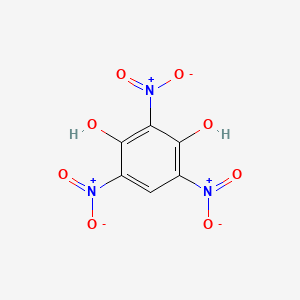

IUPAC Name |

8-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUPFXKLACMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447676 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitroisatoic anhydride | |

CAS RN |

89375-28-0 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid](/img/structure/B3031883.png)